Niranthin

Description

Properties

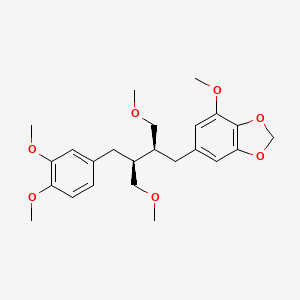

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 |

InChI Key |

RCFGIEPQSDGMJJ-RTBURBONSA-N |

SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |

Isomeric SMILES |

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)COC |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |

Synonyms |

niranthin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Niranthin in Leishmania

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the molecular mechanism of niranthin, a lignan isolated from Phyllanthus amarus, as a potent anti-leishmanial agent. The document synthesizes findings on its direct parasiticidal activities against Leishmania donovani and its role in modulating the host immune response, providing a comprehensive resource for research and development in leishmaniasis chemotherapy.

Core Mechanism of Action: Dual-Pronged Attack

This compound exhibits a dual mechanism of action against Leishmania donovani, the causative agent of visceral leishmaniasis. It acts directly on the parasite by inducing apoptosis and indirectly by modulating the host's immune response to favor parasite clearance.[1][2][3]

1.1. Direct Anti-leishmanial Activity: Inhibition of Topoisomerase IB and Apoptosis Induction

The primary direct mechanism of this compound involves the poisoning of Leishmania donovani topoisomerase IB (LdTOP1LS), a heterodimeric enzyme essential for DNA replication and transcription.[1][4][5] this compound functions as a non-competitive inhibitor, binding to both the large (LdTOP1L) and small (LdTOP1S) subunits of the enzyme.[1][6] This interaction stabilizes the covalent DNA-protein "cleavable complex," which inhibits the re-ligation of the cleaved DNA strand.[1][3][5] The accumulation of these stabilized complexes leads to single-strand DNA breaks, triggering a cascade of apoptotic events within the parasite.[1][3]

Key apoptotic events induced by this compound include:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels in Leishmania promastigotes.[1][2][3]

-

Phosphatidylserine Exposure: Treated parasites exhibit externalization of phosphatidylserine, a hallmark of early apoptosis.[1]

-

DNA Fragmentation: Activation of cellular nucleases results in extensive oligonucleosomal DNA fragmentation, a characteristic feature of late-stage apoptosis.[1][2][6]

-

Cell Cycle Arrest: The DNA damage induced by this compound leads to a halt in the parasite's cell cycle.[6]

1.2. Immunomodulatory Effect: Shifting the Host Immune Response

In addition to its direct parasiticidal effects, this compound modulates the host immune response from a parasite-permissive Th2 phenotype to a protective Th1 phenotype in infected BALB/c mice.[1][2][5] This immunomodulatory activity is crucial for the clearance of intracellular amastigotes residing within host macrophages.

The key aspects of this compound's immunomodulatory action include:

-

Induction of a Th1 Response: this compound treatment promotes the production of Th1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[1][2]

-

Macrophage Activation: The Th1 response activates macrophages, leading to the production of nitric oxide (NO) and ROS, which are potent anti-leishmanial molecules.[1][2][5]

-

Reversal of Multidrug Resistance: this compound has been shown to be effective against antimony-resistant Leishmania strains. It achieves this by downregulating the expression of P-glycoprotein (P-gp) on the surface of host macrophages, thereby increasing the intracellular concentration of co-administered drugs like sodium antimony gluconate (SAG).[1][3][6]

Quantitative Data on this compound's Anti-leishmanial Activity

The following tables summarize the key quantitative data on the efficacy of this compound against Leishmania donovani.

Table 1: In Vitro Activity of this compound against L. donovani Promastigotes

| Parameter | Concentration | Effect | Source |

| Cell Viability | 5 µM | 93% reduction after 24 hours | [1][2][3] |

| Cell Viability | 10 µM | 98% reduction after 24 hours | [1][2][3] |

| DNA Fragmentation | 10 µM | Up to 85% after 8 hours | [1][2][6] |

| ROS Generation | Not specified | Five-fold higher than control | [1][2][3] |

Table 2: Efficacy of this compound against Intracellular L. donovani Amastigotes

| Parameter | Value | Cell Line | Source |

| EC50 (Antimony-Sensitive) | 1.26 ± 0.21 µM | Murine Macrophages | [1][7] |

| EC50 (Antimony-Resistant) | 1.68 ± 0.18 µM | Murine Macrophages | [1][7] |

| Parasite Burden Reduction | ~98% at 25 µM | Murine Macrophages | [1] |

Table 3: Cytotoxicity of this compound

| Parameter | Concentration | Effect | Cell Line | Source |

| Macrophage Viability | Up to 50 µM | ~12% inhibition of growth | Murine Macrophages | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures related to this compound's action.

References

- 1. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. embopress.org [embopress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Niranthin's Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin, a lignan predominantly isolated from plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes the complex signaling cascades to support further research and drug development efforts in the field of inflammation.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified in preclinical studies include the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways. Additionally, this compound has been shown to interact with the Platelet-Activating Factor (PAF) receptor.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway at multiple levels. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, including those for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1] Furthermore, this compound has been observed to suppress the phosphorylation of IκB kinases (IKKα/β), the upstream regulators of IκBα.[1]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Studies have revealed that this compound selectively inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) in LPS-stimulated macrophages.[1] However, it does not appear to affect the phosphorylation of p38 MAPK.[1][2] By inhibiting the JNK and ERK pathways, this compound further contributes to the downregulation of pro-inflammatory mediator production.

Attenuation of the PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is involved in a myriad of cellular processes, including inflammation and cell survival. This compound has been reported to interfere with the activation of this pathway in macrophages.[1] By downregulating the PI3K-Akt pathway, this compound adds another layer to its anti-inflammatory repertoire, contributing to the overall reduction of the inflammatory response.

Interaction with the Platelet-Activating Factor (PAF) Receptor

Beyond intracellular signaling, this compound has been shown to interact directly with the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator of inflammation. This compound competitively inhibits the binding of [3H]-PAF to its receptor in mouse cerebral cortex membranes with a mean IC50 value of 6.5 µM.[3][4] This antagonistic action on the PAF receptor contributes to its anti-inflammatory and antiallodynic effects, as evidenced by the inhibition of PAF-induced paw edema in mice.[3][4]

JAK-STAT and NLRP3 Inflammasome Pathways

To date, there is a lack of direct scientific evidence in the reviewed literature to suggest that this compound's anti-inflammatory mechanism involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway or the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. Further research is warranted to investigate potential interactions with these inflammatory pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's anti-inflammatory effects.

Table 1: Inhibition of Inflammatory Mediators and Receptor Binding by this compound

| Target | Assay | Model System | This compound Concentration/Dose | Result | Reference |

| PAF Receptor | [3H]-PAF Binding Assay | Mouse Cerebral Cortex Membranes | IC50 | 6.5 µM | [3][4] |

| PAF-induced Paw Edema | In vivo | Mice | 30 nmol/paw | Significant inhibition | [3][4] |

| TNF-α Secretion | ELISA | LPS-induced THP-1 derived macrophages | IC50 | > 50 µM | [4] |

| IL-1β Secretion | ELISA | LPS-induced THP-1 derived macrophages | IC50 | 20.09 µM (as part of a mixture) | [4] |

| COX-2 Protein Expression | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1][5] |

| COX-2 mRNA Expression | qRT-PCR | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1][5] |

Table 2: Effects of this compound on Signaling Pathway Components

| Pathway | Protein | Assay | Model System | This compound Concentration | Effect | Reference |

| NF-κB | p-IKKα/β | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1] |

| p-IκBα | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1] | |

| IκBα Degradation | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Inhibition | [1] | |

| p-NF-κB p65 | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1] | |

| MAPK | p-JNK | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1] |

| p-ERK | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Dose-dependent inhibition | [1] | |

| p-p38 | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | No significant effect | [1] | |

| PI3K-Akt | p-Akt | Western Blot | LPS-induced U937 macrophages | 1.5 - 6.0 µg/mL | Inhibition | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of this compound's anti-inflammatory effects. Specific parameters may vary between studies.

Cell Culture and LPS Stimulation

-

Cell Line: Human monocytic cell lines such as U937 or THP-1 are commonly used.

-

Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. U937 cells can be used directly or differentiated with PMA.

-

Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (typically in the range of 1-50 µM or 1.5-6.0 µg/mL) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine production).

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, COX-2, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

PAF Receptor Binding Assay

-

Membrane Preparation: Cerebral cortex tissue from mice is homogenized and centrifuged to isolate the membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with [3H]-PAF (as the radioligand) and varying concentrations of this compound or a known PAF receptor antagonist (e.g., WEB2170) as a positive control.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

Mouse Paw Edema Assay

-

Animal Model: Male Swiss mice are typically used.

-

Treatment: this compound (e.g., 30 nmol/paw) or a vehicle control is administered locally (intraplantar injection) or systemically (oral or intraperitoneal) prior to the inflammatory challenge.

-

Induction of Edema: Paw edema is induced by a subplantar injection of PAF (e.g., 1 nmol/paw) into the right hind paw.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after PAF injection (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated control group.

Conclusion

This compound demonstrates a multi-pronged anti-inflammatory effect by targeting key signaling pathways, including NF-κB, MAPK, and PI3K-Akt, and by antagonizing the PAF receptor. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is encouraged to explore its potential interactions with other inflammatory pathways and to translate these preclinical findings into clinical applications.

References

- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anygenes.com [anygenes.com]

- 3. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Niranthin Biosynthesis Pathway in Phyllanthus amarus

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthetic pathway of niranthin, a key bioactive lignan found in Phyllanthus amarus. It details the enzymatic steps, presents quantitative data on lignan distribution, outlines relevant experimental protocols, and visualizes the core biochemical processes. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Phyllanthus amarus

Phyllanthus amarus Schum. and Thonn., a member of the Euphorbiaceae family, is a small herb widely distributed in tropical and subtropical regions. It has a rich history in traditional medicine systems for treating a variety of ailments, particularly those affecting the liver.[1][2][3][4] The therapeutic properties of the plant are largely attributed to its diverse profile of secondary metabolites, including lignans, flavonoids, alkaloids, and terpenoids.[2][5][6][7][8]

Among these, the lignans are of significant pharmacological interest. This compound, alongside related compounds like phyllanthin, hypophyllanthin, and nirtetralin, is a dominant lignan in P. amarus.[5][9] These molecules have demonstrated a range of biological activities, including hepatoprotective, antioxidant, anti-inflammatory, and antiviral properties.[7][10] this compound, specifically, has been shown to exhibit anti-inflammatory and antiallodynic actions, potentially through interaction with the platelet-activating factor (PAF) receptor.[10][11] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production, whether through agricultural practices, cell culture, or metabolic engineering, for therapeutic applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in higher plants for the production of a wide array of phenolic compounds. Lignans are synthesized via the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.[12] Phenylalanine is then channeled into the phenylpropanoid pathway to generate monolignols, the primary building blocks of both lignin and lignans.

The exact biosynthetic route to this compound and its isomers in P. amarus is not yet fully elucidated but is believed to proceed through the coupling of two coniferyl alcohol units.[1] Transcriptome analysis of P. amarus has identified genes for several enzymes in the phenylpropanoid pathway, supporting this hypothesis.[1] The structural similarity between phyllanthin/hypophyllanthin and secoisolariciresinol suggests that these complex lignans are derived from this intermediate.[1] The proposed pathway involves the initial dimerization of coniferyl alcohol to form pinoresinol, which is then sequentially reduced to lariciresinol and secoisolariciresinol. Subsequent enzymatic modifications, including oxidation, methylation, and cyclization, would then lead to the diverse aryltetralin lignans like this compound.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Quantitative Analysis of this compound and Related Lignans

The concentration of this compound and other major lignans in P. amarus varies significantly depending on the plant part, geographical location, and developmental stage. The leaves are consistently reported as the richest source of these compounds.[5][13] Quantitative studies are essential for standardizing herbal extracts and for selecting optimal plant material for commercial cultivation and drug development.

Table 1: Concentration of Major Lignans in Different Parts of Phyllanthus niruri L. (Data adapted from studies on a closely related species, often used interchangeably in traditional medicine and research. Values represent general findings and can vary.)

| Lignan | Leaf Content | Stem Content | Root Content |

| This compound | High | Low | Very Low |

| Nirtetralin B | High | Low | Very Low |

| Hypophyllanthin | High | Moderate | Low |

| Phyllanthin | High | Moderate | Very Low |

Source: Adapted from findings indicating leaves have the highest total lignan content, while roots have the lowest.[5][13]

Studies have shown that the highest accumulation of these active lignans occurs during the full fruiting period, typically from the end of July to August in certain climates.[13] Furthermore, environmental factors such as altitude have been positively correlated with the phyllanthin content in some populations of P. amarus, suggesting that habitat characteristics play a crucial role in the biosynthesis of these compounds.[5]

Table 2: HPLC-PDA Method Validation Parameters for Lignan Quantification

| Parameter | Phyllanthin | Hypophyllanthin | Nirtetralin | This compound |

| Retention Time (min) | 10.47 | 11.10 | 13.67 | 14.53 |

| LOD (μg/mL) | 0.75 | 0.75 | 0.75 | 0.75 |

| LOQ (μg/mL) | 3.00 | 3.00 | 3.00 | 3.00 |

| Intraday Precision (RSDr %) | 0.38 - 1.32 | 0.22 - 3.69 | 0.73 - 2.37 | 1.56 - 2.77 |

| Interday Precision (RSDr %) | 0.45 - 1.77 | 0.24 - 3.04 | 0.09 - 0.31 | 0.12 - 0.68 |

Source: Data from a validated reversed-phase HPLC-PDA method for the simultaneous quantification of four lignans.[14][15]

Experimental Protocols

Accurate investigation of the this compound biosynthesis pathway requires robust and reproducible experimental methods. This section details the core protocols for the extraction, separation, and quantification of lignans from P. amarus.

This protocol describes a standard method for extracting lignans for analytical quantification.

-

Sample Preparation:

-

Collect fresh plant material (P. amarus leaves, stems, or whole plant).

-

Wash the material thoroughly with distilled water to remove any soil or contaminants.

-

Dry the samples at room temperature in a well-ventilated area or in a hot air oven at a controlled temperature (e.g., 40-50°C) until constant weight is achieved.

-

Pulverize the dried plant material into a fine powder using a mechanical grinder. Sieve the powder to ensure uniform particle size.

-

-

Solvent Extraction:

-

Weigh a precise amount of the dried powder (e.g., 1.0 g).

-

Perform extraction using a suitable solvent. Petroleum ether or methanol are commonly used for these lignans.[13][16]

-

Maceration: Submerge the powder in the solvent (e.g., 20 mL of methanol) in a sealed flask. Agitate for 24-48 hours at room temperature.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powder in a thimble in a Soxhlet apparatus and extract with the chosen solvent for several hours (e.g., 6-8 hours).

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powder in the solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This can enhance extraction efficiency.

-

-

Filtration and Concentration:

-

Filter the resulting mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Wash the residue with a small volume of fresh solvent to ensure complete recovery of the extract.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

-

Sample Preparation for HPLC:

-

Redissolve a known weight of the crude extract in the HPLC mobile phase (e.g., acetonitrile/water mixture).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

This protocol is based on a validated isocratic reversed-phase HPLC-PDA method.[14][15]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Column: XBridge® C18 column (150 × 4.6 mm, 5.0 µm particle size) or equivalent.[14]

-

Mobile Phase: An isocratic mixture of acetonitrile and water containing 0.05% (v/v) trifluoroacetic acid (TFA). A common ratio is 55:45 (acetonitrile:water).[14][17]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: Monitor at 280 nm for lignans.

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard (and other lignans like phyllanthin, hypophyllanthin) of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Analysis and Quantification:

-

Inject the standard solutions to establish the calibration curve by plotting peak area against concentration. Determine the linearity (R² value), limit of detection (LOD), and limit of quantification (LOQ).

-

Inject the prepared plant extract samples.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve. Express the result as mg of this compound per gram of dry weight of the plant material.

-

The workflow for this analytical process is visualized below.

References

- 1. Sequencing, De novo Assembly, Functional Annotation and Analysis of Phyllanthus amarus Leaf Transcriptome Using the Illumina Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phyllanthus amarus extract restored deranged biochemical parameters in rat model of hepatotoxicity and nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. auremn.org [auremn.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Characterization of Niranthin from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niranthin is a bioactive lignan predominantly isolated from plants of the Phyllanthus genus, particularly Phyllanthus amarus.[1][2] Lignans are a class of polyphenols known for a wide array of pharmacological activities. This compound, specifically, has demonstrated significant potential in various therapeutic areas, exhibiting anti-inflammatory, antiallodynic, anti-leishmanial, and cytotoxic effects.[3][4][5] Its diverse biological activities make it a compound of high interest for phytochemical research and drug development. This guide provides a comprehensive overview of the methodologies for the successful isolation, purification, and structural characterization of this compound, intended for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Isolation of this compound: Experimental Protocols

The isolation of this compound from its primary source, Phyllanthus amarus, involves a multi-step process beginning with the collection and preparation of plant material, followed by extraction and subsequent chromatographic purification.

Plant Material and Preliminary Processing

The whole plant of Phyllanthus amarus is typically used for the extraction of this compound.[2] After collection, the plant material is washed, dried in the shade to preserve thermolabile compounds, and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction Methodologies

The initial step in isolating this compound is the preparation of a crude extract from the powdered plant material. Various methods can be employed, with the choice of solvent being critical for maximizing the yield of lignans.

Protocol 1: Soxhlet Extraction Soxhlet extraction is a conventional and exhaustive method for extracting compounds from solid materials.

-

Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask, the Soxhlet extractor containing a thimble with the powdered plant material, and a condenser.

-

Solvent: Methanol is a commonly used solvent for the extraction of lignans like this compound.[6]

-

Procedure:

-

Approximately 100-150 g of the dried, powdered Phyllanthus amarus is packed into a cellulose thimble and placed in the Soxhlet extractor.[2][6]

-

The round-bottom flask is filled with methanol (approx. 500 mL).

-

The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquef所有ates and drips back onto the plant material in the thimble.

-

The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted compounds with it.

-

This cycle is repeated for several hours (typically 6-8 hours) until the solvent in the siphoning tube runs clear, indicating a complete extraction.

-

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[2]

Protocol 2: Supercritical Fluid Extraction (SFE) SFE is a more modern, "green" alternative that uses supercritical fluids, most commonly CO₂, as the extraction solvent. It offers high selectivity and leaves no toxic solvent residues.

-

Apparatus: A supercritical fluid extractor.

-

Solvent: Supercritical CO₂. A co-solvent such as an ethanol:water mixture (50:50 v/v) can be added to increase the recovery of more polar lignans.[7]

-

Procedure:

-

The powdered plant material is placed in the extraction vessel.

-

Supercritical CO₂ is passed through the vessel at controlled temperatures and pressures. Typical conditions investigated for this compound extraction are temperatures of 30-50°C and pressures of 10-30 MPa.[7]

-

The use of a co-solvent (e.g., 10% w/w) can significantly increase the recovery of lignans but may decrease the selectivity of the process.[7]

-

-

Collection: The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the extracted compounds. SFE can yield extracts with a high concentration of lignans (25-35%).[7]

Purification by Chromatography

The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for isolating this compound to a high degree of purity.

Protocol 3: Column Chromatography (CC) This is a standard method for the purification of natural products.

-

Stationary Phase: Silica gel (230-80 Mesh) is commonly used.[2]

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A gradient of hexane and ethyl acetate is often effective. Fractions are collected sequentially.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions rich in this compound may require further purification by recrystallization or preparative TLC to achieve high purity.

Protocol 4: Centrifugal Partition Chromatography (CPC) CPC is a liquid-liquid chromatography technique that offers high-resolution separation and high loading capacity, making it suitable for preparative scale isolation.

-

Principle: CPC utilizes a biphasic solvent system where the stationary phase is retained in the rotor by a centrifugal field, while the mobile phase is pumped through it.

-

Solvent System: A suitable biphasic solvent system is selected. For lignans from Phyllanthus species, systems like n-hexane/ethyl acetate/ethanol/water have been successfully used.[8]

-

Procedure:

-

The CPC rotor is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 1000-2000 rpm).

-

The mobile phase is pumped through the system until hydrodynamic equilibrium is reached.

-

The crude lignan extract, dissolved in a small volume of the solvent system, is injected.

-

The mobile phase continues to be pumped, and fractions are collected as they elute.

-

-

Analysis: Fractions are analyzed by HPLC to identify and pool those containing pure this compound.[8] This method allows for the simultaneous isolation of multiple lignans like phyllanthin, hypophyllanthin, and this compound in a single run.[8]

Characterization of this compound: Analytical Protocols

Once isolated, the compound's identity as this compound and its purity must be confirmed using a combination of spectroscopic and chromatographic methods.

Chromatographic Analysis

Protocol 5: High-Performance Liquid Chromatography (HPLC-PDA) HPLC with a Photo Diode Array (PDA) detector is the standard method for assessing the purity of the isolated compound and for quantitative analysis.

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

-

Column: A reversed-phase C18 column (e.g., Xbridge® 150 × 4.6 mm, 5.0 µm) is typically used.[9]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (often with a modifier like 0.05% TFA) is effective. A common ratio is 55:45 (v/v) acetonitrile:water.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: The PDA detector is set to scan a range of wavelengths, with specific monitoring at the λmax of this compound.

-

Analysis: The retention time of the isolated compound is compared with that of a certified this compound standard. Purity is determined by the peak area percentage. The method is validated for parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[9]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of the isolated compound.

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: The purified this compound sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Spectra Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to confirm the complete structure of this compound, including its stereochemistry.[2][10]

Protocol 7: Mass Spectrometry (MS) MS is used to determine the molecular weight and elemental composition of the compound.

-

Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an ionization source like Electrospray Ionization (ESI) is preferred.

-

Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), from which the exact molecular weight can be determined. This experimental value is compared with the theoretical molecular weight of this compound (C₂₄H₃₀O₇). Fragmentation patterns can provide further structural information.

Protocol 8: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Analysis: The IR spectrum of this compound will show characteristic absorption bands for functional groups such as aromatic C=C stretching, C-H stretching of alkyl groups, and C-O stretching of ethers and ester groups.[2]

Data Presentation

Quantitative data from the characterization and analysis of this compound are summarized below for clarity and comparison.

Table 1: Quantitative Data from HPLC-PDA Analysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Chromatographic Conditions | ||

| Column | Xbridge® C18 (150 × 4.6 mm, 5.0 µm) | [9] |

| Mobile Phase | Acetonitrile:Water with 0.05% TFA (v/v) | [9] |

| Elution Mode | Isocratic | [9] |

| Flow Rate | 1.0 mL/min | [9] |

| Analytical Parameters | ||

| Retention Time (tR) | 14.53 min | [9] |

| Limit of Detection (LOD) | 0.75 µg/mL | [9] |

| Limit of Quantification (LOQ) | 3.00 µg/mL | [9] |

| Linearity Range | 1-1000 ng/mL in rat plasma (LC-MS/MS) | |

Table 2: Key Spectroscopic Data for the Characterization of this compound

| Technique | Observed Data | Interpretation | Reference |

|---|---|---|---|

| HRMS | C₂₄H₃₀O₇ | Molecular Formula | - |

| IR (cm⁻¹) | ~2926, 1591, 1508, 1250, 1112, 1030 | C-H (alkyl), C=C (aromatic), C-O (ether/ester) | [2] |

| ¹H NMR (CDCl₃, δ ppm) | Multiple signals for aromatic, methoxy, methylenedioxy, and aliphatic protons | Confirms the hydrogen framework of the lignan structure | [2][10] |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to 24 carbon atoms | Confirms the carbon skeleton, including aromatic, aliphatic, and carbonyl carbons |[2][10] |

Note: Specific chemical shift values from NMR can vary slightly based on the solvent and instrument frequency. Detailed assignments require analysis of 1D and 2D NMR spectra.

Table 3: Comparison of Extraction Methods for Lignans from Phyllanthus Species

| Extraction Method | Solvent(s) | Yield (% w/w) | Lignan Content (Example: Phyllanthin) | Reference |

|---|---|---|---|---|

| Boiling Water | Water | 18.10 | 0.33 mg/g extract (Trace) | [11][12] |

| Soxhlet | Methanol | 3.6 | 3.1 mg/g extract (Low) | [11][12] |

| Soxhlet | Hexane | 0.82 | 36.2 mg/g extract (High) | [11][12] |

| Supercritical Fluid (SFE) | CO₂ | - | 25-35% of extract | [7] |

| Microwave-Assisted (MAE) | 80% Methanol | 8.13 | 21.2 mg/g extract | [11][12] |

| Enzyme-Assisted | Cellulase/Protease | 13.92 | 25.9 mg/g extract |[11][12] |

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from plant collection to the final, characterized compound is a logical sequence of steps.

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathway

This compound has been shown to exert anti-inflammatory and antiallodynic effects through its interaction with the Platelet-Activating Factor (PAF) receptor.

Caption: this compound's anti-inflammatory action via PAF receptor antagonism.[5]

Biological Activities and Mechanism of Action

This compound is a pharmacologically versatile lignan. Studies have elucidated several of its biological activities:

-

Anti-inflammatory and Antiallodynic Activity: this compound demonstrates potent anti-inflammatory and pain-reducing (antiallodynic) effects. This action is mediated through its direct antagonistic binding to the Platelet-Activating Factor (PAF) receptor, thereby inhibiting PAF-induced paw edema, myeloperoxidase activity, and allodynia.[5] Its efficacy has been shown to be comparable to known PAF receptor antagonists like WEB2170.[5]

-

Anti-leishmanial Activity: It acts as a potent inhibitor of the topoisomerase IB enzyme in Leishmania donovani, the parasite responsible for leishmaniasis.[4] This mechanism provides a promising avenue for developing treatments against drug-resistant leishmaniasis.

-

Cytotoxic Effects: this compound has shown cytotoxic activity against certain cancer cell lines, including the K-562 human leukemia cell line, indicating its potential as an anti-cancer agent.[3]

-

Anxiolytic Potential: Some studies suggest that this compound possesses anxiety-reducing properties, possibly through modulation of the GABA-A receptor, similar to benzodiazepines.[3]

The diverse mechanisms of action underscore the importance of isolating pure this compound for detailed pharmacological evaluation and potential therapeutic development.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. auremn.org [auremn.org]

- 3. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hakon-art.com [hakon-art.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Niranthin: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niranthin, a prominent lignan isolated from plants of the Phyllanthus genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antiviral, anticancer, antidiabetic, and anti-leishmanial activities. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development of this compound-based therapeutics.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Among these, this compound has garnered considerable attention for its broad therapeutic potential. This document serves as a technical resource, consolidating the current understanding of this compound's pharmacological effects and mechanisms of action.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anti-inflammatory and Antiallodynic Activity

This compound has demonstrated potent anti-inflammatory and antiallodynic properties, primarily through its antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2][3] By interacting with PAF receptor binding sites, this compound inhibits key inflammatory events such as edema, neutrophil influx, and protein extravasation.[1][2][3]

Furthermore, this compound modulates crucial intracellular signaling pathways implicated in inflammation, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. It has been shown to suppress the phosphorylation of JNK and ERK, components of the MAPK pathway, thereby downregulating the expression of pro-inflammatory mediators like COX-2, TNF-α, and IL-1β.

Antiviral Activity

This compound has been identified as a promising antiviral agent, particularly against the Hepatitis B virus (HBV). In vitro studies using the HepG2.2.15 cell line, which is transfected with the HBV genome, have shown that this compound can significantly decrease the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).[4] In vivo studies using the duck hepatitis B virus (DHBV) model, a relevant surrogate for human HBV, have corroborated these findings, demonstrating a reduction in viral DNA, antigens, and liver enzymes upon this compound treatment.[4]

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa (human cervical cancer) cells.[5] The mechanism of its anticancer action is an area of ongoing investigation.

Antidiabetic and Wound Healing Potential

In preclinical models of diabetes, this compound has exhibited significant antidiabetic and wound-healing properties.[6][7][8] In streptozotocin-induced diabetic mice, this compound treatment has been shown to regulate body weight, reduce blood glucose and HbA1c levels, and increase insulin levels.[6][7] Furthermore, it promotes wound healing in diabetic models by increasing antioxidant levels and hydroxyproline content while reducing nitric oxide and lipid peroxidation.[6][7]

Anti-leishmanial Activity

This compound acts as a potent anti-leishmanial agent by targeting a crucial enzyme in the parasite Leishmania donovani. It functions as a non-competitive inhibitor of the heterodimeric type IB topoisomerase (LdTopIB), an enzyme essential for DNA replication and repair in the parasite.[9] By stabilizing the "cleavable complex" of LdTopIB and DNA, this compound induces apoptosis in the parasite.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various pharmacological studies on this compound.

Table 1: Anti-inflammatory and Antiallodynic Activity of this compound

| Parameter | Model/Assay | This compound Concentration/Dose | Result | Reference |

| IC50 | [3H]-PAF binding to mouse cerebral cortex membranes | 6.5 µM | Inhibition of PAF binding | [1] |

| ID50 | PAF-induced paw edema in mice | 11.5 nmol/paw | Inhibition of edema | [2] |

| Inhibition | PAF-induced allodynia in rats | 30 nmol/paw | 96.0 ± 4.0% inhibition | [2] |

| Inhibition | PAF-induced pleurisy in mice (protein extravasation) | 100 µmol/kg (p.o.) | Significant inhibition | [1][3] |

| Inhibition | Myeloperoxidase activity in mouse paw | 30 nmol/paw | Significant inhibition | [1] |

Table 2: Antiviral Activity of this compound against Hepatitis B Virus (HBV)

| Parameter | Model/Assay | This compound Concentration | Result | Reference |

| IC50 | HBsAg secretion in HepG2.2.15 cells | 15.6 µM | Inhibition of HBsAg | [4] |

| IC50 | HBeAg secretion in HepG2.2.15 cells | 25.1 µM | Inhibition of HBeAg | [4] |

Table 3: Anticancer Activity of this compound

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| IC50 | HeLa (Cervical Cancer) | 70.4 µg/mL | Cytotoxicity | [5] |

Table 4: Antidiabetic and Wound Healing Effects of this compound

| Parameter | Model | This compound Dose | Observation | Reference |

| Blood Glucose | Streptozotocin-induced diabetic mice | 25 and 50 mg/kg b.wt | Decreased glucose levels | [6][7] |

| HbA1c | Streptozotocin-induced diabetic mice | 25 and 50 mg/kg b.wt | Decreased HbA1c levels | [6][7] |

| Insulin | Streptozotocin-induced diabetic mice | 25 and 50 mg/kg b.wt | Increased insulin levels | [6][7] |

| Wound Closure | Streptozotocin-induced diabetic mice with foot ulcer | 25 and 50 mg/kg b.wt | Accelerated wound healing | [6][7][8] |

Table 5: Anti-leishmanial Activity of this compound

| Parameter | Target/Organism | This compound Concentration | Result | Reference |

| Inhibition | Leishmania donovani topoisomerase IB relaxation activity | 1-200 µM | Dose-dependent inhibition | [9][10] |

| Apoptosis Induction | Leishmania donovani promastigotes | 10 and 20 µM | Induction of apoptosis | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory and Antiallodynic Assays

-

Animals: Male Swiss mice (25-35 g).

-

Procedure:

-

Animals are treated with this compound (1-30 nmol/paw) or vehicle administered intraplantarly into the right hind paw.

-

30 minutes after treatment, 1 nmol of PAF in 50 µL of saline is injected into the same paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 30, 60, 120, and 180 min) after the PAF injection.

-

The increase in paw volume is calculated as the percentage difference between the initial and subsequent measurements.

-

-

Reference: Kassuya et al., 2006.[2]

-

Tissue Preparation: Paw tissue from the edema experiment is homogenized in a buffer solution.

-

Procedure:

-

The homogenate is centrifuged, and the pellet is resuspended in a solution containing hexadecyltrimethylammonium bromide.

-

The suspension is subjected to freeze-thaw cycles and sonication.

-

The sample is centrifuged, and the supernatant is used for the MPO assay.

-

The reaction is initiated by adding o-dianisidine dihydrochloride and hydrogen peroxide.

-

The change in absorbance is measured at 460 nm.

-

-

Reference: Kassuya et al., 2006.[2]

-

Animals: Male Wistar rats (180-250 g).

-

Procedure:

-

Mechanical allodynia is assessed using von Frey filaments.

-

Rats are co-treated intraplantarly with this compound (30 nmol/paw) and PAF (10 nmol/paw).

-

The withdrawal threshold of the paw is measured at different time points (e.g., 15, 30 min, and 1, 2, 4, 6, 8 h) after injection.

-

-

Reference: Kassuya et al., 2006.[2]

Antiviral Assay (Anti-HBV)

-

Cell Line: HepG2.2.15 cells, which constitutively produce HBV particles.

-

Procedure:

-

HepG2.2.15 cells are seeded in 96-well plates.

-

After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

-

The cells are incubated for a specified period (e.g., 144 hours).

-

The culture supernatant is collected to measure the levels of HBsAg and HBeAg using commercial ELISA kits.

-

-

Reference: Wei et al., 2014.[4]

-

Animals: One-day-old ducklings.

-

Procedure:

-

Ducklings are infected with DHBV.

-

Infected ducklings are treated with this compound (e.g., 25, 50, and 100 mg/kg/day) or a vehicle control, typically via oral gavage, for a specified duration (e.g., 14 days).

-

Serum samples are collected at different time points to measure DHBV DNA levels (by PCR), HBsAg, and HBeAg (by ELISA).

-

Liver function is assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

-

Reference: Wei et al., 2014.[4]

Anticancer Assay

-

Cell Line: HeLa (human cervical cancer) cells.

-

Procedure:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

-

Reference: Noor et al., 2019.[5]

Antidiabetic and Wound Healing Assay

-

Animals: BALB/c mice.

-

Procedure for Diabetes Induction:

-

A single intraperitoneal injection of STZ (e.g., 55 mg/kg) is administered to induce diabetes.

-

Blood glucose levels are monitored to confirm the diabetic state.

-

-

Wound Creation and Treatment:

-

A full-thickness excision wound is created on the dorsal side of the diabetic mice.

-

The animals are divided into groups and treated with different doses of this compound (e.g., 25 and 50 mg/kg b.wt) or a control.

-

The rate of wound closure is monitored over time.

-

At the end of the study, skin tissue is collected for histological analysis and measurement of biochemical parameters (e.g., hydroxyproline, antioxidants).

-

Anti-leishmanial Assay

-

Enzyme and Substrate: Recombinant L. donovani topoisomerase IB and supercoiled plasmid DNA (e.g., pBS (SK+)).

-

Procedure:

-

The reaction mixture containing the enzyme, DNA substrate, and assay buffer is prepared.

-

Different concentrations of this compound are added to the reaction mixture.

-

The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the DNA topoisomers are resolved by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized to assess the degree of DNA relaxation.

-

-

Reference: Chowdhury et al., 2012.[9]

-

Organism: Leishmania donovani promastigotes.

-

Procedure:

-

Promastigotes are treated with different concentrations of this compound for various time points.

-

Apoptosis can be assessed using various methods, such as:

-

Annexin V-FITC/Propidium Iodide (PI) staining: To detect early and late apoptotic cells by flow cytometry.

-

TUNEL assay: To detect DNA fragmentation.

-

Caspase activity assays: To measure the activity of caspases, key mediators of apoptosis.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: this compound's antagonism of the PAF receptor.

Caption: General experimental workflow for this compound.

Conclusion and Future Directions

This compound has unequivocally demonstrated a remarkable and diverse pharmacological profile, positioning it as a strong candidate for further therapeutic development. Its multifaceted mechanisms of action, including PAF receptor antagonism and modulation of key inflammatory signaling pathways, underscore its potential in treating a range of diseases.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

Toxicology: In-depth toxicological assessments are crucial to establish a safe therapeutic window for clinical applications.

-

Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the efficacy and safety of this compound in human subjects for specific indications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

- 1. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-diabetic and wound healing potential of this compound in streptozotocin induced diabetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Anxiolytic Potential of Niranthin and its Interaction with the GABAa Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. Niranthin, a lignan isolated from Phyllanthus amarus, has emerged as a promising candidate due to its demonstrated anxiolytic-like effects in preclinical studies. This technical guide provides an in-depth analysis of the current scientific evidence supporting the anxiolytic potential of this compound, with a specific focus on its interaction with the γ-aminobutyric acid type A (GABAa) receptor. This document synthesizes findings from in-vivo behavioral models and in-silico molecular docking studies to elucidate the plausible mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation. Visualizations of the proposed signaling pathways and experimental workflows are provided to enhance understanding. While current research strongly suggests this compound's anxiolytic activity is mediated through positive allosteric modulation of the GABAa receptor, this guide also highlights the need for further in-vitro binding and electrophysiological studies to conclusively establish the mechanism of action.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability and anxiety.[1] The GABAa receptor, a ligand-gated ion channel, is the principal target for many anxiolytic drugs, including benzodiazepines, which act as positive allosteric modulators to enhance GABAergic inhibition.[2] However, the clinical use of benzodiazepines is often limited by side effects such as sedation, tolerance, and dependence.[3] This has driven the search for novel anxiolytic agents from natural sources with potentially more favorable safety profiles.

This compound, a lignan found in plants of the Phyllanthus genus, has been investigated for a variety of pharmacological activities.[1] Recent studies have focused on its potential as an anxiolytic agent, with evidence pointing towards its interaction with the GABAergic system.[1] This whitepaper consolidates the existing preclinical data on this compound's anxiolytic effects and its interaction with the GABAa receptor.

In-Silico Analysis: Molecular Docking Studies

Molecular docking simulations have provided initial insights into the potential interaction between this compound and the GABAa receptor. These computational studies predict the binding affinity and orientation of a ligand to its target protein, offering a rationale for its pharmacological activity.

Quantitative Data

A molecular docking study was conducted to compare the binding affinity of this compound with that of Diazepam, a well-known benzodiazepine, to the human GABAa receptor (PDB ID: 4COF).[1] The results, summarized in Table 1, indicate that this compound exhibits a strong binding affinity for the GABAa receptor, comparable to that of Diazepam.[1]

| Compound | Docking Score (kcal/mol) |

| This compound | -62.1714 |

| Diazepam | -63.1568 |

| Table 1: Molecular Docking Scores of this compound and Diazepam with the GABAa Receptor. [1] |

The study revealed that this compound embeds deeply within an allosteric site of the receptor, surrounded by electronegative residues with which it forms hydrogen bonds.[1]

Experimental Protocol: Molecular Docking

The in-silico analysis was performed using Vlife QSAR software with the BioPredict tool for GRIP docking.[1]

-

Protein Preparation: The crystal structure of the human gamma-aminobutyric acid receptor (GABAaR-beta3 homopentamer, PDB ID: 4COF) was obtained from the Protein Data Bank.[1][4] The protein structure was prepared for docking using standard protocols to add hydrogen atoms, assign charges, and define the binding site.

-

Ligand Preparation: The 2D structure of this compound was converted to a 3D structure. Energy minimization of the ligand was performed to obtain a stable conformation.[1]

-

Docking Simulation: The docking of this compound and the standard drug Diazepam to the prepared GABAa receptor was performed. The docking parameters were set to default values of the software. The docking score, representing the binding affinity, was calculated for each compound.[1]

In-Vivo Anxiolytic Activity

The anxiolytic potential of this compound has been evaluated in established rodent behavioral models of anxiety. These studies provide crucial evidence of the compound's pharmacological effects in a living organism.

Quantitative Data

The anxiolytic effects of this compound were assessed in mice using the Elevated Plus Maze (EPM) and Light & Dark Exploration (L&D) tests. The results demonstrated a significant, dose-dependent anxiolytic activity.[1]

| Treatment Group | Dose (mg/kg) | Elevated Plus Maze: % Time in Open Arms (Mean ± SEM) | Light & Dark Box: Time in Light Box (s) (Mean ± SEM) |

| Control (Vehicle) | - | Data not numerically specified, but significantly lower than treatment groups (p < 0.001) | Data not numerically specified, but significantly lower than treatment groups (p < 0.001) |

| This compound | 5 | Significantly increased compared to control (p < 0.001) | Significantly increased compared to control (p < 0.001) |

| This compound | 10 | Significantly increased compared to control (p < 0.001) | Significantly increased compared to control (p < 0.001) |

| Diazepam | 2 | Significantly increased compared to control (p < 0.001) | Significantly increased compared to control (p < 0.001) |

| Table 2: Summary of In-Vivo Anxiolytic Effects of this compound in Mice. [1] |

Importantly, at a dose of 5 mg/kg, this compound exhibited anxiolytic activity without impairing motor activity.[1] The 10 mg/kg dose showed some sedative effects, comparable to Diazepam.[1]

Experimental Protocols: Behavioral Assays

Swiss albino mice were used for the behavioral studies. The animals were housed under standard laboratory conditions and acclimatized before the experiments. All procedures were approved by an institutional animal ethics committee.[1]

-

The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.[5]

-

Mice were individually placed at the center of the maze, facing an open arm.

-

The number of entries and the time spent in the open and closed arms were recorded for a 5-minute period.[1]

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[5]

-

The L&D apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[5]

-

Mice were placed individually in the center of the light compartment.

-

The time spent in the light and dark compartments and the number of transitions between the compartments were recorded for a 5-minute period.[1]

-

Anxiolytic compounds typically increase the time spent in the light compartment.[5]

GABAa Receptor Interaction: The Proposed Mechanism of Action

The involvement of the GABAa receptor in the anxiolytic effects of this compound was investigated through antagonist studies.

Flumazenil Antagonism

Flumazenil, a known benzodiazepine antagonist that binds to the benzodiazepine site on the GABAa receptor, was used to challenge the anxiolytic effects of this compound.[1] Pre-treatment with Flumazenil (2.5 mg/kg) significantly antagonized the anxiolytic effects of this compound in the EPM test.[1] This finding strongly suggests that this compound mediates its anxiolytic activity through the benzodiazepine binding site on the GABAa receptor, acting as a positive allosteric modulator.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism of this compound's anxiolytic action and the experimental workflow are illustrated in the following diagrams.

Caption: Proposed mechanism of this compound's anxiolytic action.

Caption: Experimental workflow for assessing this compound's anxiolytic potential.

Discussion and Future Directions

The collective evidence from in-silico and in-vivo studies strongly supports the anxiolytic potential of this compound.[1] The molecular docking analysis suggests a favorable interaction with the GABAa receptor, and the behavioral assays in mice confirm a significant, dose-dependent anxiolytic effect.[1] Furthermore, the reversal of these effects by the benzodiazepine antagonist Flumazenil provides compelling, albeit indirect, evidence for the involvement of the GABAa receptor's benzodiazepine binding site in this compound's mechanism of action.[1]

-

In-Vitro Binding Assays: Radioligand binding studies are essential to determine the binding affinity (Ki) and selectivity of this compound for different GABAa receptor subtypes. This will provide quantitative data on the direct interaction between this compound and the receptor.

-

Electrophysiological Studies: Patch-clamp electrophysiology on cultured neurons or Xenopus oocytes expressing specific GABAa receptor subtypes will be critical to characterize the functional effects of this compound on GABA-evoked currents. These studies can confirm whether this compound acts as a positive allosteric modulator and elucidate its effects on channel gating properties.

-

Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic profiling is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Long-term toxicological studies are also required to establish its safety profile for potential clinical development.

Conclusion

This compound demonstrates significant promise as a novel anxiolytic agent. The current body of evidence from computational and in-vivo animal studies strongly suggests that its anxiolytic effects are mediated through a positive allosteric modulation of the GABAa receptor, likely at the benzodiazepine binding site.[1] The data presented in this technical guide provide a solid foundation for further research and development. The detailed experimental protocols offer a roadmap for future investigations aimed at conclusively elucidating the molecular mechanisms of this compound and evaluating its full therapeutic potential. While the journey from a promising natural compound to a clinically approved therapeutic is long, this compound represents a compelling lead in the quest for safer and more effective treatments for anxiety disorders.

References

- 1. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antiviral Activity of Niranthin Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. Niranthin, a lignan isolated from the medicinal plant Phyllanthus niruri, has demonstrated promising anti-HBV activity in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the current scientific evidence on the antiviral properties of this compound against HBV. It details the quantitative efficacy of this compound, outlines the experimental methodologies used to evaluate its activity, and illustrates the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-HBV therapeutics.

Quantitative Antiviral Activity of this compound

This compound has been shown to effectively inhibit key markers of HBV replication and antigen production. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a clear comparison of its efficacy.

Table 1: In Vitro Anti-HBV Activity of this compound in HepG2.2.15 Cells [1]

| Parameter | IC50 Value (µM) | Treatment Duration (hours) |

| HBsAg Secretion | 15.6 | 144 |

| HBeAg Secretion | 25.1 | 144 |

Table 2: In Vivo Anti-HBV Activity of this compound in DHBV-Infected Ducklings [1]

| Treatment Group | Dosage (mg/kg/day) | Duration | Outcome |

| This compound | 25, 50, 100 | 14 days | Significant reduction in serum DHBV DNA, HBsAg, and HBeAg levels.[1] |

| This compound | 25, 50, 100 | 14 days | Significant reduction in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[1] |

| This compound | 25, 50, 100 | 14 days | Amelioration of liver pathological changes.[1] |

Experimental Protocols

The anti-HBV activity of this compound has been evaluated using established and validated preclinical models. This section provides detailed methodologies for the key experiments cited.

In Vitro Anti-HBV Assay using HepG2.2.15 Cells

The human hepatoblastoma cell line HepG2.2.15, which stably expresses the entire HBV genome, is a widely used in vitro model for screening anti-HBV compounds.

-

Cell Culture and Treatment:

-

HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the integrated HBV genome.

-

Cells are seeded in 96-well plates and allowed to adhere and grow to a suitable confluence.

-

Varying concentrations of this compound are added to the culture medium. The treatment is typically maintained for a period of 144 hours (6 days), with the medium and compound being refreshed every 48 hours.

-

-

Quantification of HBsAg and HBeAg:

-

After the treatment period, the cell culture supernatant is collected.

-

The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][3][4]

-

The absorbance is read using a microplate reader, and the concentrations of HBsAg and HBeAg are calculated based on a standard curve.

-

The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the log of the this compound concentration.

-

In Vivo Anti-HBV Assay using the Duck Hepatitis B Virus (DHBV) Model

The DHBV-infected duck model is a well-established in vivo system for studying hepadnavirus replication and evaluating antiviral therapies, due to the close biological similarities between DHBV and human HBV.

-

Animal Model and Treatment:

-

One-day-old Pekin ducklings are infected with DHBV.

-

After a period to allow for the establishment of chronic infection (typically around 2 weeks), the ducks are randomly assigned to treatment and control groups.

-

This compound is administered orally (intragastrically) once daily for 14 consecutive days at dosages of 25, 50, and 100 mg/kg.[1] A vehicle control group receives the solvent used to dissolve the this compound.

-

-

Quantification of Serum DHBV DNA:

-

Blood samples are collected from the ducks at specified time points (e.g., day 0, 7, 14, and 17).[1]

-

Serum is separated by centrifugation.

-

DHBV DNA is extracted from the serum using a viral DNA extraction kit.

-

The DHBV DNA levels are quantified by real-time quantitative PCR (qPCR) using primers and probes specific for the DHBV genome.[5][6] A standard curve is generated using plasmids containing the DHBV genome to determine the viral load in the serum samples.

-

-

Measurement of Serum HBsAg, HBeAg, ALT, and AST:

-

Serum levels of HBsAg and HBeAg are measured using specific ELISA kits.

-

Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are markers of liver damage, are measured using standard biochemical assays.

-

-

Histopathological Analysis:

-

At the end of the treatment period, the ducks are euthanized, and liver tissues are collected.

-

The liver tissues are fixed in formalin, embedded in paraffin, and sectioned.

-

The sections are stained with hematoxylin and eosin (H&E) to assess the extent of liver damage and inflammation.

-

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-HBV activity of this compound are still under investigation. However, evidence suggests that its therapeutic effects are mediated through the inhibition of viral replication and antigen secretion. Furthermore, studies on the parent plant, Phyllanthus niruri, indicate that its constituent compounds, including lignans like this compound, may modulate host signaling pathways that are crucial for HBV pathogenesis.

Inhibition of Viral Replication and Antigen Secretion

As demonstrated by the in vitro and in vivo data, a primary mechanism of this compound's action is the significant reduction in the secretion of HBsAg and HBeAg, as well as the decrease in viral DNA levels.[1] This suggests that this compound interferes with key steps in the HBV life cycle, such as viral gene expression, protein synthesis, or virion assembly and release.

Putative Modulation of Host Signaling Pathways